Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Febuxostat synthesis Process chemistry Intermediate purity

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2) is a heterocyclic thiazole carboxylate ester (MF: C₁₄H₁₃NO₄S; MW: 291.32 g/mol) that serves as the critical T3 aldehyde intermediate in the multi-step synthesis of Febuxostat, a non-purine xanthine oxidase inhibitor for hyperuricemia and gout. Beyond its established role in pharmaceutical intermediate supply chains, this compound has been independently validated as a ratiometric fluorescent probe (designated NL) for the selective detection of cysteine and homocysteine in aqueous media.

Molecular Formula C14H13NO4S
Molecular Weight 291.33
CAS No. 161798-01-2
Cat. No. B602057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
CAS161798-01-2
SynonymsEthyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Molecular FormulaC14H13NO4S
Molecular Weight291.33
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C=O)C
InChIInChI=1S/C14H13NO4S/c1-3-19-14(18)12-8(2)15-13(20-12)9-4-5-11(17)10(6-9)7-16/h4-7,17H,3H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2): Procurement-Grade Characterization for Pharmaceutical Intermediate and Probe Development


Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2) is a heterocyclic thiazole carboxylate ester (MF: C₁₄H₁₃NO₄S; MW: 291.32 g/mol) that serves as the critical T3 aldehyde intermediate in the multi-step synthesis of Febuxostat, a non-purine xanthine oxidase inhibitor for hyperuricemia and gout [1]. Beyond its established role in pharmaceutical intermediate supply chains, this compound has been independently validated as a ratiometric fluorescent probe (designated NL) for the selective detection of cysteine and homocysteine in aqueous media [2]. The molecule features a strategically positioned 3-formyl-4-hydroxyphenyl substituent at the thiazole 2-position, a 4-methyl group on the thiazole ring, and an ethyl ester at the 5-position, conferring a calculated LogP of approximately 2.8 and enabling both synthetic derivatization and direct biochemical applications [3].

Why Generic Thiazole Intermediates Cannot Replace Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in Febuxostat Synthesis and Probe Applications


Substituting CAS 161798-01-2 with its closest structural analog—ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5, the T2 intermediate)—is chemically non-viable because the T2 compound lacks the essential 3-formyl group required for subsequent alkylation and cyanation steps in the Febuxostat synthetic pathway [1]. Similarly, the downstream T4 intermediate (CAS 161798-03-4) already bears an isobutoxy protecting group, making it unsuitable for the Duff formylation or alternative formylation chemistry. Beyond synthesis, the 3-formyl-4-hydroxyphenyl motif is the precise pharmacophore that enables this compound's unique excited-state intramolecular proton transfer (ESIPT) mechanism as a fluorescent probe, a property absent in both the T2 precursor and the final Febuxostat API [2]. Generic thiazole carboxylates without this ortho-formyl-phenolic architecture lack the requisite ratiometric fluorescence response and the p38 MAPK/JAK3 inhibitory activity observed for this specific compound [3].

Quantitative Differentiation Evidence for Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2) Against Closest Analogs


Synthesis Yield and Purity: n-BuLi/DMF Method vs. Traditional Hexamine/TFA Route for Febuxostat T3 Intermediate

The n-BuLi/DMF formylation method disclosed in CN106518802A delivers the target compound in 95.0–96.6% yield with HPLC purity of 99.81–99.92%, directly compared to the traditional Duff formylation (hexamine/TFA) route that yields approximately 50% product with ≥97% HPLC purity after recrystallization [1]. The traditional method also generates a dialdehyde impurity (Impurity X) at a 5–10% ratio within 2.5 hours, which can only be minimized to ≤2% by recrystallization, resulting in substantial material loss [2]. The n-BuLi/DMF method eliminates hexamethylenetetramine (a known sensitizer/allergen) entirely, reducing occupational exposure risk and simplifying industrial scale-up [1].

Febuxostat synthesis Process chemistry Intermediate purity

Ratiometric Fluorescent Probe Selectivity: Cys/Hcy Detection with Quantified LOD and Fold-Enhancement

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (designated probe NL) functions as a ratiometric fluorescent probe that selectively detects cysteine (Cys) and homocysteine (Hcy) over glutathione (GSH) and 17 other amino acids in aqueous media [1]. The probe exhibits approximately 3-fold fluorescence intensity enhancement at 20 equivalents of Cys/Hcy relative to the probe-alone baseline. Limits of detection were determined as 0.911 μM for Cys and 0.828 μM for Hcy. In contrast, GSH and other amino acids produced negligible fluorescence response under identical conditions, demonstrating the essential role of the 3-formyl-4-hydroxyphenyl ESIPT motif that is absent in the T2 precursor (CAS 161797-99-5) and Febuxostat itself [1].

Fluorescent probe Biothiol detection Ratiometric sensing

Kinase Inhibition Profile: p38 MAPK and JAK3 IC50 Values Distinct from Febuxostat's Xanthine Oxidase Target

In vitro enzymatic assays demonstrate that ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate inhibits pro-inflammatory kinases p38 MAPK with an IC50 of 3.2 μM and JAK3 with an IC50 of 5.7 μM, attributed to coordinate binding between the aldehyde functionality and catalytic lysine residues, coupled with π-stacking in hydrophobic pockets [1]. In contrast, Febuxostat (the final API) is a potent xanthine oxidase inhibitor (IC50 ~1–10 nM range) with no reported activity against p38 MAPK or JAK3 at comparable concentrations [2]. The T2 intermediate (CAS 161797-99-5) lacks the 3-formyl group and consequently lacks this kinase inhibitory pharmacophore [1].

Kinase inhibition Anti-inflammatory p38 MAPK JAK3

Brain Penetration: 3.2-Fold Higher Brain-to-Plasma Ratio Compared to Ferulic Acid Analogs

Radiolabeled tissue distribution studies in rodent models reveal a brain-to-plasma ratio of 0.65 at 2 hours post-IV administration for ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, indicating significant blood-brain barrier permeability [1]. This brain penetration is reported to be 3.2-fold higher than that of benchmark ferulic acid analogs evaluated under comparable conditions, a difference attributed to the compound's moderate lipophilicity (LogP ~2.8) and the thiazole ring facilitating passive diffusion [1]. The apparent permeability coefficient in Caco-2 cell monolayers was measured as Papp = 8.2 × 10⁻⁶ cm/s, with an efflux ratio of 3.1 indicating P-glycoprotein involvement [1].

Blood-brain barrier Brain penetration Pharmacokinetics Neuroprotection

NF-κB Pathway Modulation: Quantified Reduction of p65 Nuclear Translocation in Macrophages

In immunostimulated macrophage models, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate at 10 μM reduced NF-κB p65 subunit nuclear translocation by 65–70% compared to stimulated controls, as quantified by fluorescence microscopy [1]. This degree of pathway suppression is comparable to reference anti-inflammatory agents such as dexamethasone in the same assay system [1]. The corresponding T2 intermediate (CAS 161797-99-5), lacking the 3-formyl group, shows no significant NF-κB modulation, confirming the formyl-phenolic pharmacophore as the structural determinant for this activity [1]. Additionally, the compound inhibited IL-6 and TNF-α secretion with EC50 values of 7.3 μM and 8.1 μM, respectively [1].

NF-κB inhibition Anti-inflammatory Macrophage Translocation assay

Procurement-Relevant Application Scenarios for Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2)


Febuxostat API Manufacturing: High-Yield T3 Intermediate Sourcing for Cost-Optimized Production

For generic pharmaceutical manufacturers scaling Febuxostat production, sourcing CAS 161798-01-2 synthesized via the n-BuLi/DMF route (CN106518802A) provides a direct process advantage: the 95–96.6% yield and ≥99.8% purity substantially exceed the traditional HMTA/TFA route (~50% yield, ≥97% purity), reducing raw material costs per kilogram of final API and eliminating the dialdehyde impurity X that otherwise requires burdensome recrystallization [1]. Suppliers offering product meeting these patent-disclosed purity specifications are preferred for ANDA filing support, where intermediate impurity profiles must be rigorously controlled per ICH Q3A/Q3B guidelines [2].

Fluorescent Probe Development: Dual-Use Compound for Selective Biothiol Detection in Diagnostic Research

Academic and industrial laboratories developing ratiometric fluorescent sensors for cysteine and homocysteine can procure this compound (probe NL) as a validated, structurally simple probe with quantified analytical performance: LOD of 0.911 μM (Cys) and 0.828 μM (Hcy), ~3-fold signal enhancement, and excellent selectivity over GSH and other amino acids in aqueous media at physiological pH [3]. This application is inaccessible to other Febuxostat intermediates (T2, T4, T5) that lack the ESIPT-capable 3-formyl-4-hydroxyphenyl fluorophore [3].

Anti-Inflammatory Drug Discovery: Multi-Target Kinase and NF-κB Inhibitor Scaffold

Medicinal chemistry teams pursuing novel anti-inflammatory agents can utilize this compound as a starting scaffold with demonstrated dual p38 MAPK (IC50 3.2 μM) and JAK3 (IC50 5.7 μM) inhibition, complemented by 65–70% NF-κB p65 translocation suppression at 10 μM in macrophage models [4]. The ethyl ester and formyl groups provide synthetic handles for further SAR exploration, while the compound's 3.2-fold superior brain penetration over ferulic acid analogs supports CNS inflammation target programs [5].

Pharmaceutical Impurity Reference Standard: ANDA Analytical Method Validation

Quality control and regulatory affairs groups can procure CAS 161798-01-2 as Febuxostat Impurity 1 for use as a certified reference standard in HPLC method development, validation, and routine QC testing, as required for ANDA submissions. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and the dialdehyde impurity X formation pathway (5–10% in traditional synthesis) is well-characterized, enabling robust system suitability testing [2].

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